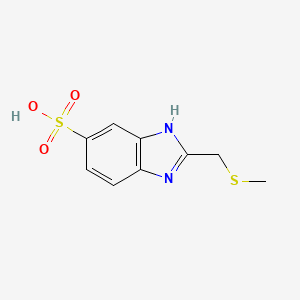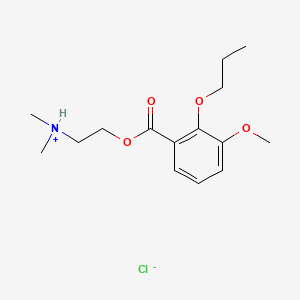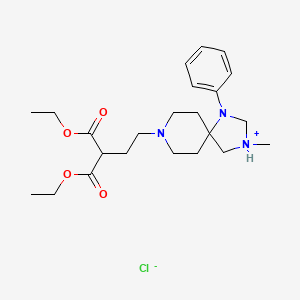![molecular formula C24H26N12Na2O8S2 B13749044 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 25295-51-6](/img/structure/B13749044.png)
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, making materials appear whiter and brighter. This compound is commonly used in laundry detergents, paper, and textile industries to enhance the appearance of fabrics and papers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves multiple steps. The starting material is typically 4,4’-diaminostilbene-2,2’-disulfonic acid, which undergoes a series of reactions with various reagents to introduce the triazine and amino groups. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
Disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Hydrolysis: The triazine rings can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the triazine rings can lead to the formation of various amine derivatives .
科学研究应用
Disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Widely used as a fluorescent whitening agent in detergents, paper, and textiles .
作用机制
The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states and their subsequent return to lower energy states, emitting light in the process. The molecular targets include the chromophoric groups within the compound, which are responsible for its fluorescent properties .
相似化合物的比较
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Another fluorescent whitening agent with similar properties.
Disodium 2,2’-{4,4-(1,3-phenylenediamino)-6,6’[bis(2-hydroxyethyl)amino]-di-1,3,5-triazin-2-yl}amino}-diethanesulfonate: A compound with similar structural features and applications
Uniqueness
Disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is unique due to its high efficiency as a fluorescent whitening agent and its ability to be used in a wide range of applications. Its structural features, such as the triazine rings and amino groups, contribute to its superior performance compared to other similar compounds .
属性
CAS 编号 |
25295-51-6 |
|---|---|
分子式 |
C24H26N12Na2O8S2 |
分子量 |
720.7 g/mol |
IUPAC 名称 |
disodium;5-[[4-amino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-amino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C24H28N12O8S2.2Na/c25-19-31-21(27-7-9-37)35-23(33-19)29-15-5-3-13(17(11-15)45(39,40)41)1-2-14-4-6-16(12-18(14)46(42,43)44)30-24-34-20(26)32-22(36-24)28-8-10-38;;/h1-6,11-12,37-38H,7-10H2,(H,39,40,41)(H,42,43,44)(H4,25,27,29,31,33,35)(H4,26,28,30,32,34,36);;/q;2*+1/p-2 |
InChI 键 |
QHBWLNCWLAEYIE-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NCCO)N)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


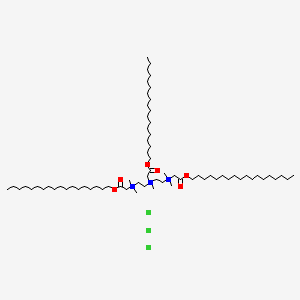
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

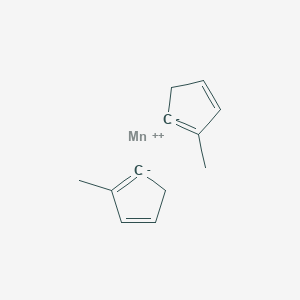
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)
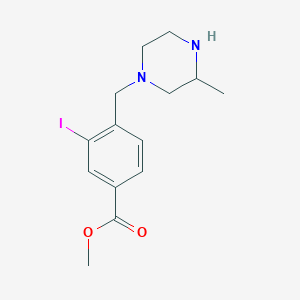

![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)

